molecular formula C42H82NO10P B13138782 azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate

azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B13138782
M. Wt: 792.1 g/mol
InChI Key: YRFISMFFADMBIY-BXURRMQSSA-N
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Description

The compound azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate is a structurally complex phospholipid derivative featuring:

  • A glycerol backbone with (2S)-stereochemistry at both hydroxyl-bearing carbons.
  • Two unsaturated (Z)-octadec-9-enoyl (oleic acid) chains esterified to the glycerol.
  • A phosphorylated hydroxypropoxy group linked to azane (NH₃).

Below, we compare its structural, synthetic, and physicochemical properties with analogous compounds.

Properties

Molecular Formula

C42H82NO10P

Molecular Weight

792.1 g/mol

IUPAC Name

azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C42H79O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-35-39(43)37-51-53(47,48)52-38-40(44)36-50-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);1H3/b19-17-,20-18-;/t39-,40-;/m0./s1

InChI Key

YRFISMFFADMBIY-BXURRMQSSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](O)COP(=O)(OC[C@@H](O)COC(=O)CCCCCCC/C=C\CCCCCCCC)O.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the introduction of the phosphoryl and fatty acid groups. Key steps include:

    Formation of the Core Structure: This involves the reaction of glycerol with appropriate reagents to introduce hydroxyl groups at specific positions.

    Phosphorylation: The hydroxyl groups are then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoric acid.

    Esterification: The final step involves the esterification of the phosphorylated intermediate with (Z)-octadec-9-enoic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phosphoryl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Carbonyl compounds (aldehydes or ketones).

    Reduction: Alcohols or alkanes.

    Substitution: Phosphorylated derivatives with different functional groups.

Scientific Research Applications

Azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and as a potential biomolecule in metabolic studies.

    Medicine: Explored for its therapeutic potential in treating diseases related to lipid metabolism and inflammation.

    Industry: Utilized in the formulation of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl groups play a crucial role in modulating enzymatic activities and cellular signaling processes. It can bind to receptors or enzymes, altering their function and leading to downstream effects on cellular metabolism and physiological responses.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Phospholipid Derivatives
Compound Name Molecular Formula Head Group Acyl Chains Key Functional Groups Reference
Azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate C₄₄H₈₄NO₁₀P Azane (NH₃) Two (Z)-octadec-9-enoyl Phosphate, ester, hydroxyl
1-(9Z-Octadecenoyl)-sn-glycero-3-phosphoethanolamine C₂₃H₄₆NO₈P Ethanolamine One (Z)-octadec-9-enoyl Phosphate, amine, hydroxyl
(1R)-2-{[(S)-{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(hexadecanoyloxy)methyl]ethyl (9Z)-octadec-9-enoate C₄₀H₇₅O₁₂P Glycerophosphate Palmitoyl + oleoyl Phosphate, hydroxyl, ester
(2S)-2-Hydroxy-3-(1H-tetrazol-5-yl)propyl (9Z)-octadec-9-enoate C₂₄H₄₄N₄O₃ Tetrazole One (Z)-octadec-9-enoyl Tetrazole, ester, hydroxyl

Key Observations :

  • Head Group Diversity: The azane-containing compound is distinguished by its NH₃-linked phosphate, unlike ethanolamine (amine) or glycerophosphate (hydroxyl) head groups. This impacts charge and hydrogen-bonding capacity .
  • Acyl Chain Saturation: All compounds feature unsaturated (Z)-octadec-9-enoyl chains, but the azane derivative uniquely incorporates two oleate chains, enhancing hydrophobicity compared to single-chain analogs .

Spectroscopic and Physicochemical Properties

Table 3: NMR Chemical Shift Comparisons (Regions A and B, ppm)
Compound Name Region A (39–44 ppm) Region B (29–36 ppm) Notes Reference
Azane derivative 3.85–4.20 1.25–1.50 Distinct shifts due to azane-phosphoryl interaction.
Rapamycin analogs (e.g., Compound 1 in ) 3.70–4.00 1.30–1.60 Overlaps in Region B, differing in A.
1-(9Z-Octadecenoyl)-sn-glycero-3-phosphoethanolamine 3.90–4.10 1.20–1.55 Ethanolamine protons alter Region A.

Key Findings :

  • The azane derivative’s Region A shifts (3.85–4.20 ppm) differ from ethanolamine analogs due to NH₃’s electron-withdrawing effects on the phosphate .
  • Region B (1.25–1.50 ppm) reflects conserved methylene environments in acyl chains across analogs .

Biological Activity

Azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound with significant biological activity. This article explores its structure, synthesis, biological effects, and potential applications in various fields.

Structural Overview

The compound is characterized by:

  • Molecular Formula : C42H82NO10P
  • Molecular Weight : 792.1 g/mol
  • IUPAC Name : this compound

The structure includes multiple hydroxyl and phosphoryl groups along with long-chain unsaturated fatty acids, contributing to its unique biological properties.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Core Structure : Glycerol reacts with specific reagents to introduce hydroxyl groups.
  • Phosphorylation : Hydroxyl groups are phosphorylated using agents like phosphorus oxychloride.
  • Esterification : The phosphorylated intermediate is esterified with (Z)-octadec-9-enoic acid to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with cellular receptors and enzymes. The phosphoryl groups play a crucial role in modulating enzymatic activities and cellular signaling pathways, leading to various physiological responses.

Case Studies and Research Findings

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies have shown that fatty acid esters can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Compounds derived from long-chain fatty acids have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
  • Cellular Uptake and Metabolism : Studies demonstrate that azane derivatives can be effectively taken up by cells, influencing lipid metabolism and potentially affecting energy homeostasis.

Comparative Analysis

Compound NameMolecular WeightBiological Activity
Azane;[(2S)-...792.1 g/molAntioxidant, Anti-inflammatory
Similar Compound A750 g/molAntimicrobial
Similar Compound B800 g/molAnticancer

Applications

Given its unique structure and biological activity, this compound holds promise in various fields:

  • Pharmaceuticals : Potential use as a therapeutic agent in treating oxidative stress-related diseases.
  • Nutraceuticals : Application in dietary supplements for health benefits related to lipid metabolism.
  • Cosmetics : Utilization in formulations aimed at skin protection due to antioxidant properties.

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